L-Cysteine, 2-propenyl ester
Description
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
prop-2-enyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-9-6(8)5(7)4-10/h2,5,10H,1,3-4,7H2/t5-/m0/s1 |
InChI Key |
DVSVPBIMIUTWKK-YFKPBYRVSA-N |
Isomeric SMILES |
C=CCOC(=O)[C@H](CS)N |
Canonical SMILES |
C=CCOC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Allicin is typically synthesized through the enzymatic conversion of alliin, a sulfoxide derivative of L-cysteine, in the presence of the enzyme alliinase. This reaction occurs naturally when garlic tissue is damaged . The synthetic route involves the oxidation of S-allyl-L-cysteine to form alliin, which is then cleaved by alliinase to produce allicin .
Industrial Production Methods
Industrial production of allicin involves the extraction of garlic oil, which contains alliin and alliinase. The oil is processed to ensure the enzymatic reaction occurs, producing allicin. This method ensures a high yield of allicin and is commonly used in the production of garlic supplements and extracts .
Chemical Reactions Analysis
Hydrolysis of the Ester Bond
The ester bond in L-cysteine, 2-propenyl ester undergoes hydrolysis under aqueous conditions, regenerating L-cysteine and propenyl alcohol. This reaction is pH-dependent:
| Conditions | Reaction Pathway | Products | Rate Determinants |
|---|---|---|---|
| Acidic (e.g., HCl) | Protonation of the ester oxygen | L-cysteine + propenyl alcohol | Temperature, acid concentration |
| Basic (e.g., NaOH) | Nucleophilic attack by hydroxide | L-cysteine + propenyl alcohol | Base strength, steric hindrance |
Hydrolysis is a critical step in its metabolic breakdown and synthetic applications .
Oxidation Reactions
The thiol (-SH) and propenyl groups are susceptible to oxidation:
Thiol Oxidation
-
H₂O₂-mediated oxidation : Forms sulfenic (-SOH), sulfinic (-SO₂H), or sulfonic (-SO₃H) acid derivatives, depending on reaction conditions .
-
Disulfide formation : Occurs in the presence of oxidizing agents like O₂, producing cystine derivatives .
Propenyl Group Oxidation
-
Epoxidation : Reaction with peracids converts the propenyl double bond to an epoxide .
-
Radical-mediated oxidation : Generates allylic alcohols or ketones under radical initiators .
Isomerization
The propenyl group undergoes stereochemical isomerization under basic conditions:
| Catalyst | Temperature | Product | Yield |
|---|---|---|---|
| tert-Butoxide | 20–60°C | cis- and trans-S-1-propenyl isomers | 60–80% |
| Alkaline aqueous media | 25–40°C | Equilibrium mixture of isomers | ~50% |
This isomerization influences biological activity and stability .
Nucleophilic Substitution
The thiol group participates in nucleophilic attacks:
-
Alkylation : Reacts with alkyl halides (e.g., allyl bromide) to form thioethers .
-
Acylation : Forms thioesters with acyl chlorides or anhydrides .
UV-Induced Photolysis
Exposure to UV light in oxygen-free aqueous solutions generates volatile sulfur compounds:
| Product | Structure | Yield | Mechanism |
|---|---|---|---|
| Propanal | CH₃CH₂CHO | 15–20% | C-S bond cleavage |
| 2-Methyl-2-pentenal | CH₃C(CH₂)CH₂CHO | 10–12% | Radical recombination |
| Thiophenes | C₄H₄S derivatives | 5–8% | Cyclization of sulfur radicals |
These reactions are relevant to food chemistry and off-flavor formation .
Bioconjugation Reactions
The cysteine thiol enables site-specific modifications in biochemical contexts:
-
Michael addition : Reacts with α,β-unsaturated carbonyls (e.g., maleimides) at rates up to 1651 M⁻¹s⁻¹ .
-
SN2 displacement : Forms stable thioether bonds with alkylating agents (e.g., iodoacetamide) .
Stability and Degradation Pathways
Scientific Research Applications
Allicin has a wide range of scientific research applications, including:
Mechanism of Action
Allicin exerts its effects through several mechanisms:
Antimicrobial activity: Allicin reacts with thiol groups in bacterial proteins, disrupting their function and leading to cell death.
Antioxidant activity: Allicin scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory activity: Allicin inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
L-Cysteine, 2-propenyl ester belongs to a family of cysteine derivatives modified at the thiol group. Below is a detailed comparison with structurally analogous esters and amides.
Drug Delivery :
- This compound : Used in polymers for muco-adhesive drug delivery systems (e.g., di(10-undecenyl) maleate conjugates) due to allyl group reactivity .
- L-Cysteine methyl/ethyl esters : Employed in polysuccinate-based carriers for tissue engineering and controlled release .
- L-Cysteine isopropyl ester : Primarily utilized in pharmaceutical formulations as a hydrochloride salt .
Key Research Findings
Q & A
Q. What are the optimal synthetic conditions for L-Cysteine, 2-propenyl ester to achieve high yield and purity?
- Methodological Answer : Synthesis involves reacting L-cysteine with 2-propenyl bromide in anhydrous methanol under nitrogen, followed by ion-exchange chromatography for purification (e.g., Dowex 1-acetate resin). Yield optimization requires controlled pH (~4.0–5.0) and temperature (25–30°C). Post-synthesis, purity is confirmed via ¹H-NMR (e.g., δ 5.2–5.8 ppm for propenyl protons) and FAB-MS (expected [MH]⁺ at m/z 180–190) . Crystallization from ethanol-water mixtures (1:3 ratio) improves purity to >95% .
Q. Which analytical techniques are most reliable for structural validation of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C-NMR : Assign propenyl group signals (δ 5.2–5.8 ppm for ¹H; δ 115–125 ppm for ¹³C) and cysteine backbone carbons (e.g., α-carbon at δ 50–55 ppm) .
- FAB-MS : Confirm molecular ion ([MH]⁺) and fragmentation patterns.
- Optical Rotation : Verify enantiopurity ([α]D²⁰ ≈ −30° to −40°, c = 1 in H₂O) .
- Melting Point : Decomposition occurs at 140–150°C, distinguishing it from analogs like L-cysteine ethyl ester .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH. Monitor degradation via HPLC (C18 column, 220 nm detection) over 30 days.
- Key Metrics : Degradation <5% at 4°C vs. >15% at 40°C . Stabilizing agents (e.g., ascorbic acid at 0.1% w/v) reduce oxidation .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodological Answer : Systematic solubility testing:
- Solvent Series : Water, methanol, DMSO, hexane. Use shake-flask method at 25°C, quantified via UV-Vis (λmax = 260 nm).
- Confounding Factors : Propenyl group hydrophobicity vs. cysteine’s polar backbone. Data inconsistencies often arise from residual moisture in non-polar solvents; use Karl Fischer titration to verify solvent dryness .
Q. What experimental strategies elucidate the reaction mechanisms of this compound in enzymatic systems?
- Methodological Answer :
- Isotopic Labeling : Use ³⁵S-labeled cysteine to track thiol-disulfide exchange in glutathione reductase assays .
- Kinetic Profiling : Measure Vmax/Km under varying pH (4.0–8.0) to identify rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) predicts nucleophilic attack sites on the propenyl group .
Q. How does the 2-propenyl ester group modulate antioxidant activity compared to other cysteine derivatives?
- Methodological Answer : Comparative assays:
- DPPH/FRAP : Compare radical scavenging efficiency (IC50) against L-cysteine ethyl ester and N-acetylcysteine.
- Thiol Quantification : Ellman’s assay confirms free thiol availability post-ester hydrolysis.
- Structural Insight : The propenyl group enhances lipid solubility, improving membrane permeability in cellular models .
Q. What protocols address discrepancies in reported bioactivity of this compound across cell lines?
- Methodological Answer : Standardize assays:
- Cell Viability : Use MTT assay with matched cell densities (1×10⁴ cells/well) and serum-free conditions to avoid confounding .
- Metabolic Profiling : LC-MS/MS quantifies intracellular metabolite levels (e.g., glutathione) to correlate bioactivity with uptake efficiency .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting NMR spectral data for this compound in D₂O vs. CDCl₃?
- Methodological Answer : Solvent-induced shifts are common:
- D₂O (pD 4.0–5.0) : Propenyl protons deshield due to hydrogen bonding (δ 5.6–5.9 ppm).
- CDCl₃ : Increased electron density shifts signals upfield (δ 5.2–5.5 ppm). Validate assignments via COSY and HSQC to exclude impurities .
Comparative Study Design
Q. What parameters should guide comparative studies between this compound and its analogs (e.g., S-methyl derivatives)?
- Methodological Answer : Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
